

Pharmacological Profile of Isoquinolin-3-ylmethanol: A Technical Guide

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Compound of Interest

Compound Name: *Isoquinolin-3-ylmethanol*

Cat. No.: *B183371*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacological data for the specific compound **Isoquinolin-3-ylmethanol** is limited. This guide provides a comprehensive overview of the pharmacological profile of the broader class of isoquinoline derivatives, with a focus on compounds substituted at the 3-position, to serve as a foundational resource. The experimental protocols and potential signaling pathway interactions described are based on established methodologies for analogous compounds and should be adapted and validated for **Isoquinolin-3-ylmethanol**.

Introduction to Isoquinoline Derivatives

Isoquinoline and its derivatives are a large and diverse class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. The isoquinoline scaffold is a key structural motif in numerous natural products, particularly alkaloids, and has been a fertile source for the development of synthetic therapeutic agents.^{[1][2]} These compounds exhibit a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.^{[3][4]} The biological activity of isoquinoline derivatives is highly dependent on the nature and position of their substituents. Notably, substitutions at the 3-position of the isoquinoline ring have been shown to be particularly important for certain biological activities, such as anticancer effects.^[2]

Physicochemical Properties

While specific experimental data for **Isoquinolin-3-ylmethanol** is not readily available, the physicochemical properties of related compounds can be found in databases like PubChem. For instance, the related saturated analog, (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol, is a small molecule with a molecular weight of 163.22 g/mol .^[5] Such properties are crucial for predicting the compound's behavior in biological systems.

Pharmacological Activities of Isoquinoline Derivatives

The isoquinoline nucleus is a privileged scaffold in drug discovery, with derivatives demonstrating a broad spectrum of biological activities.

3.1. Anticancer Activity

A significant body of research has focused on the anticancer properties of isoquinoline derivatives. These compounds have been shown to exert cytotoxic and anti-proliferative effects against a variety of human cancer cell lines.^[6]^[7] The mechanisms underlying their anticancer activity are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.^[8]^[9]

3.2. Antimicrobial Activity

Various isoquinoline derivatives have demonstrated potent activity against a range of microbial pathogens, including bacteria and fungi.^[10]^[11] Their mechanisms of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

3.3. Anti-inflammatory and Other Activities

Isoquinoline alkaloids and their synthetic analogs have also been investigated for their anti-inflammatory, analgesic, and neuroprotective properties, among others.^[2]^[3]

Quantitative Data on Isoquinoline Derivatives

To illustrate the pharmacological potency of this class of compounds, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative

isoquinoline derivatives against various cancer cell lines. It is important to note that these values are for structurally related compounds and not for **Isoquinolin-3-ylmethanol** itself.

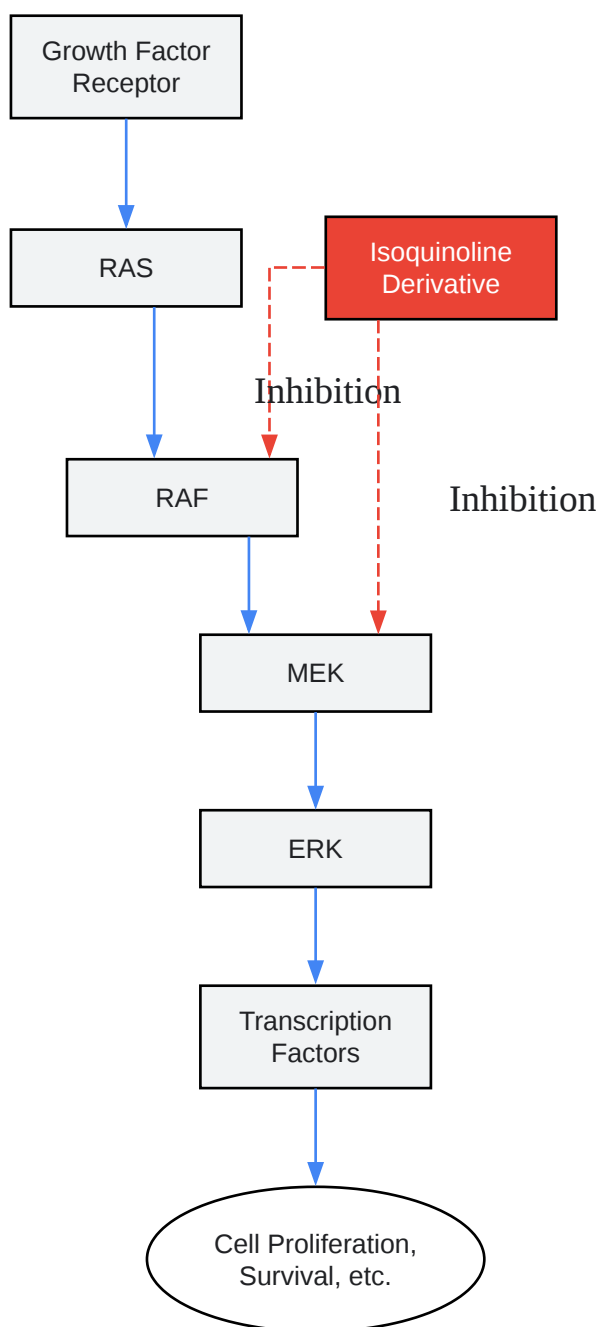
Compound/Derivative	Cancer Cell Line	Cell Type	IC50 (μM)	Reference
B01002	SKOV3	Ovarian Cancer	7.65 (μg/mL)	[12]
Chelerythrine	FaDu	Pharynx	0.14	[8]
Sanguinarine	FaDu	Pharynx	0.11	[8]
Chelerythrine	MCF-7	Breast	0.31	[8]
Sanguinarine	MCF-7	Breast	0.29	[8]
Chelerythrine	MDA-MB-231	Breast	0.23	[8]
Sanguinarine	MDA-MB-231	Breast	0.19	[8]
Compound 10c (HDAC inhibitor)	RPMI 8226	Multiple Myeloma	< 1	[13]
3-Arylisoquinoline Derivative	Various	-	Broad Spectrum	[7]

Potential Signaling Pathway Modulation

Isoquinoline derivatives have been shown to modulate several key signaling pathways implicated in various diseases. The following diagrams illustrate two of the most commonly affected pathways.

5.1. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[14][15] Dysregulation of this pathway is a hallmark of many cancers. Several isoquinoline derivatives have been shown to inhibit components of this pathway.[8]

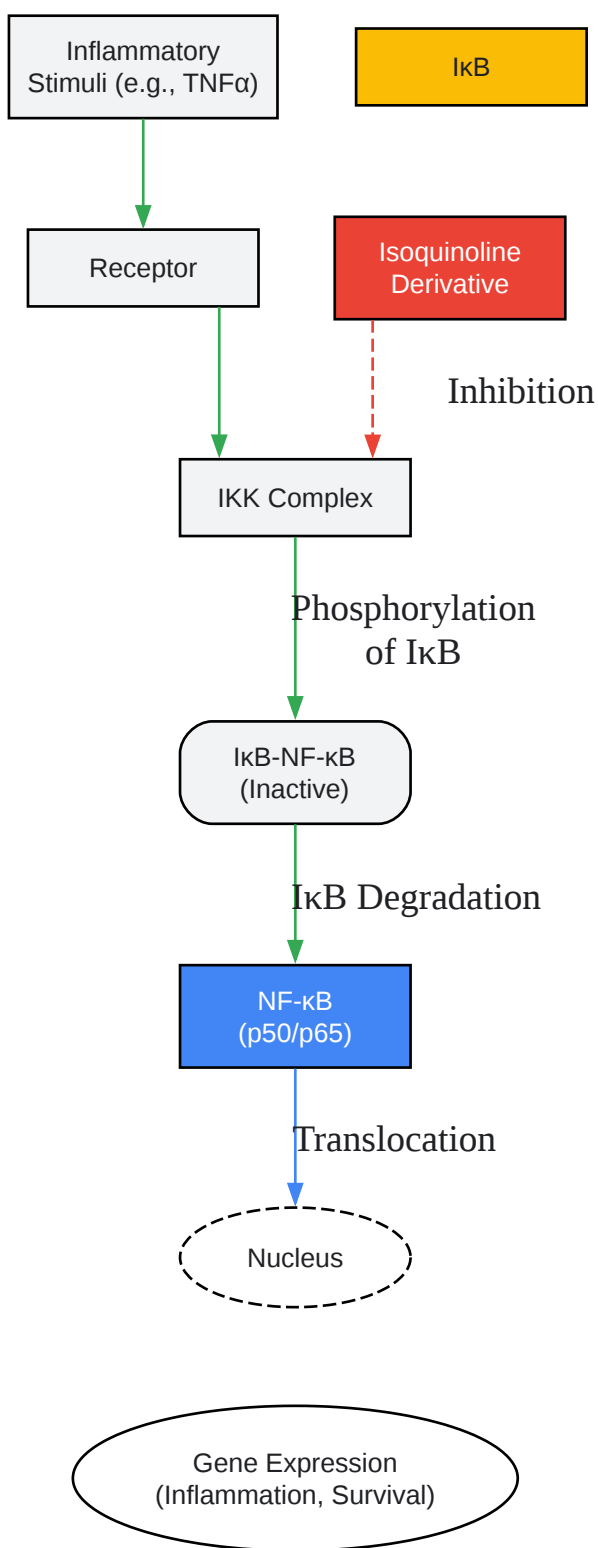


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MAPK/ERK Signaling Pathway Inhibition

5.2. Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway plays a critical role in inflammation, immunity, and cell survival. [16][17][18] Its constitutive activation is observed in many chronic inflammatory diseases and cancers. Some isoquinoline compounds have been found to suppress this pathway.



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NF-κB Signaling Pathway Inhibition

Experimental Protocols

The following are generalized protocols for key in vitro assays commonly used to evaluate the pharmacological activity of isoquinoline derivatives. These should be optimized for the specific compound and experimental setup.

6.1. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[8][12][19]

- Workflow Diagram:



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MTT Cell Viability Assay Workflow

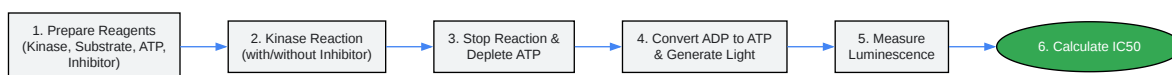
- Detailed Protocol:
 - Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
 - Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[8]
 - Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂. [12]
 - MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[8]
 - Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[8]

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [12]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[8]

6.2. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a specific kinase by quantifying the amount of ADP produced during the enzymatic reaction.[20]

- Workflow Diagram:



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Kinase Inhibition Assay Workflow

- Detailed Protocol:
 - Reagent Preparation: Prepare stock solutions of the test compound, kinase, substrate, and ATP in the appropriate assay buffer.[20]
 - Kinase Reaction: In a suitable microplate, add the test compound at various concentrations, the kinase, and the substrate. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.[20]
 - Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).[20]
 - Signal Generation and Detection: Stop the kinase reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™) according to the manufacturer's instructions. This typically involves converting the ADP to ATP and then using a luciferase/luciferin reaction to generate a luminescent signal.[20]

- Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[\[20\]](#)

6.3. Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with an isoquinoline derivative using propidium iodide (PI) staining.[\[12\]](#)

- Detailed Protocol:
 - Cell Treatment and Harvesting: Treat cells with the isoquinoline derivative for the desired time. Harvest the cells by trypsinization and wash with PBS.[\[12\]](#)
 - Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.[\[12\]](#)
 - Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[\[12\]](#)
 - Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[\[12\]](#)

Conclusion

The isoquinoline scaffold represents a highly versatile and privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. While specific data for **Isoquinolin-3-ylmethanol** is not extensively documented, the information available for the broader class of isoquinoline derivatives provides a strong foundation for future research. The experimental protocols and potential signaling pathways outlined in this guide offer a starting point for the systematic evaluation of **Isoquinolin-3-ylmethanol** and other novel isoquinoline compounds as potential therapeutic agents. Further investigation is warranted to fully elucidate the pharmacological profile of **Isoquinolin-3-ylmethanol** and to explore its potential in drug development.

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